Cas no 1609403-35-1 (N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide)

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a brominated aromatic compound featuring a methoxy-substituted benzyl group and a secondary amine moiety. Its hydrobromide salt form enhances stability and solubility, making it suitable for synthetic and pharmaceutical applications. The presence of both bromo and methoxy functional groups offers versatility in further chemical modifications, such as cross-coupling reactions or derivatization. The compound’s well-defined structure and high purity ensure reproducibility in research settings. Its potential as an intermediate in medicinal chemistry is underscored by its ability to serve as a building block for bioactive molecules. Proper handling and storage under controlled conditions are recommended to maintain integrity.
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide structure
1609403-35-1 structure
商品名:N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
CAS番号:1609403-35-1
MF:C12H19Br2NO2
メガワット:369.092762231827
MDL:MFCD13186446
CID:4608516

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide 化学的及び物理的性質

名前と識別子

    • N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
    • MDL: MFCD13186446
    • インチ: 1S/C12H18BrNO2.BrH/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3;/h4-6,9,14H,7-8H2,1-3H3;1H
    • InChIKey: YRQXUKQMUWVIFQ-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=C(Br)C=CC=1OC)NC(C)COC.Br

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB219764-5 g
N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide; 95%
1609403-35-1
5g
€530.60 2023-01-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433001-5g
N-(5-bromo-2-methoxybenzyl)-1-methoxypropan-2-amine hydrobromide
1609403-35-1 95%
5g
¥2920 2023-04-10
abcr
AB219764-1 g
N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide; 95%
1609403-35-1
1g
€169.40 2023-01-27
abcr
AB219764-5g
N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide, 95%; .
1609403-35-1 95%
5g
€552.30 2025-02-27
Ambeed
A978055-5g
N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-35-1 95%
5g
$279.0 2024-04-23
Ambeed
A978055-1g
N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-35-1 95%
1g
$108.0 2024-04-23
A2B Chem LLC
AI90943-1g
N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-35-1 95%
1g
$176.00 2024-04-20
eNovation Chemicals LLC
Y1242147-5g
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-35-1 95%
5g
$515 2023-09-04
eNovation Chemicals LLC
Y1242147-1g
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-35-1 95%
1g
$165 2025-02-27
eNovation Chemicals LLC
Y1242147-1g
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-35-1 95%
1g
$165 2025-02-25

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide 関連文献

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromideに関する追加情報

Introduction to N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine Hydrobromide (CAS No. 1609403-35-1)

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide, identified by the CAS registry number 1609403-35-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a brominated benzyl group, a methoxy substituent, and a propanamine moiety. The hydrobromide salt form suggests its application in acidic environments or as a stabilized form for storage and handling.

Recent advancements in organic synthesis have enabled the precise construction of such intricate molecules, leveraging cutting-edge techniques like Suzuki coupling and nucleophilic substitution. These methods allow for the controlled introduction of functional groups, ensuring high purity and reproducibility. The N-(5-bromo-2-methoxybenzyl) fragment, for instance, can be synthesized via directed metallation followed by bromination, while the 1-methoxy-2-propanamine component is typically derived from alkylation reactions involving propargyl alcohols.

The compound's structural features make it an attractive candidate for drug discovery programs targeting specific biological pathways. For instance, the presence of a methoxy group enhances lipophilicity, potentially improving bioavailability. Meanwhile, the bromine atom serves as an electron-withdrawing group, modulating the compound's electronic properties and reactivity. Recent studies have highlighted its potential as a kinase inhibitor, particularly in pathways involved in cancer cell proliferation.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the compound's structure. High-resolution mass spectrometry (HRMS) has provided precise molecular weight confirmation, while ¹H NMR and ¹³C NMR spectra have elucidated the spatial arrangement of atoms within the molecule. These analyses are critical for ensuring the compound's identity and quality before it enters preclinical testing phases.

In terms of applications, N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide holds promise in medicinal chemistry as a lead compound for developing novel therapeutic agents. Its ability to interact with specific biological targets makes it a valuable tool in rational drug design. Additionally, its stability under various reaction conditions suggests utility in organic synthesis as an intermediate or building block for more complex molecules.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance scalability and reduce costs. Green chemistry principles are being incorporated to minimize environmental impact during production. Furthermore, efforts are underway to explore its pharmacokinetic profile and toxicity profile to assess its suitability for clinical applications.

In conclusion, N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide (CAS No. 1609403-35-1) represents a significant advancement in organic chemistry with broad implications for drug development and material science. Its unique structure and versatile functional groups position it as a key player in future research endeavors aimed at addressing unmet medical needs.

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